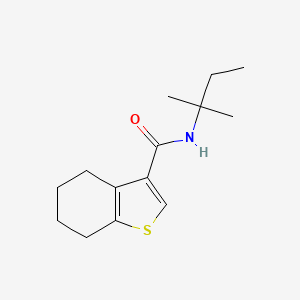![molecular formula C18H22Cl2N2OS B6007620 1-(3-chlorobenzyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine hydrochloride](/img/structure/B6007620.png)
1-(3-chlorobenzyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of 1-(3-chlorobenzyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine hydrochloride involves the inhibition of specific enzymes and pathways in cancer cells. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and ultimately induces apoptosis in cancer cells. Additionally, the compound has also been shown to inhibit the NF-κB pathway, a signaling pathway that is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-chlorobenzyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine hydrochloride exhibits various biochemical and physiological effects. The compound has been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. Additionally, the compound has also been shown to inhibit the migration and invasion of cancer cells, which is essential for cancer metastasis.
実験室実験の利点と制限
One advantage of using 1-(3-chlorobenzyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine hydrochloride in laboratory experiments is its specificity towards cancer cells. The compound exhibits cytotoxic effects on cancer cells while having minimal effects on normal cells. Additionally, the compound has a relatively low toxicity profile, making it a potential candidate for further development as an anti-cancer agent. However, one limitation of using the compound in laboratory experiments is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the scientific research related to 1-(3-chlorobenzyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine hydrochloride. One potential direction is the development of novel formulations of the compound to improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of the compound and its potential use in the treatment of inflammatory diseases. Furthermore, the compound can be further studied for its potential use in combination therapy with other anti-cancer agents to improve its efficacy.
合成法
The synthesis of 1-(3-chlorobenzyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine hydrochloride involves a stepwise process that begins with the reaction of 3-chlorobenzyl chloride with piperazine. The resulting intermediate is then reacted with 4,5-dimethyl-3-thiophenecarboxylic acid to produce the final product. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
1-(3-chlorobenzyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine hydrochloride has been studied for its potential therapeutic applications in various scientific research studies. One notable application is its use as a potential anti-cancer agent. Studies have shown that the compound exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, the compound has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(4,5-dimethylthiophen-3-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS.ClH/c1-13-14(2)23-12-17(13)18(22)21-8-6-20(7-9-21)11-15-4-3-5-16(19)10-15;/h3-5,10,12H,6-9,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQKFSNVMCVMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6007548.png)
![5-{1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6007552.png)
![7-(2,3-dimethoxybenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6007558.png)
![3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one](/img/structure/B6007565.png)
![2-(4-methoxyphenyl)-1-(3-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B6007587.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B6007594.png)
![4-methyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydroiodide](/img/structure/B6007617.png)
![2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B6007618.png)
![ethyl 1-[3-(methylthio)propanoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6007628.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B6007633.png)
![1-(4-{[3-(1-naphthoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6007638.png)
![[5-({[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}methyl)-2-furyl]methanol](/img/structure/B6007646.png)
![ethyl 3-(4-fluorobenzyl)-1-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-3-piperidinecarboxylate](/img/structure/B6007647.png)